molecular formula C19H22Cl2N2O3S B2543801 2,5-dichloro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide CAS No. 953972-88-8

2,5-dichloro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

Cat. No. B2543801
M. Wt: 429.36
InChI Key: UXJQMZBWHJKVER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of suitable starting materials with chlorosulfonic acid or by reacting cyanamide potassium salts with amines. For example, in the first paper, aminoguanidines are reacted with phenylglyoxal hydrate in glacial acetic acid to produce a series of novel benzenesulfonamide derivatives . In the second paper, N-(2-benzylthio-4-chloro-5-R1-benzenesulfonyl)cyanamide potassium salts are reacted with 2-aminophenols, 2-aminothiophenol, and o-phenylenediamines to synthesize another set of derivatives . These methods could potentially be adapted for the synthesis of 2,5-dichloro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The presence of different substituents on the benzene ring and the type of heterocyclic moieties attached to the sulfonamide group can significantly influence the properties of these compounds. For instance, the presence of a naphthyl moiety was found to contribute significantly to the anticancer activity of certain compounds . The molecular structure of 2,5-dichloro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide would likely include a benzenesulfonamide core with chloro substituents and a morpholino group, which could affect its activity and interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involving benzenesulfonamide derivatives are typically centered around their interactions with biological targets. The papers describe how these compounds can induce apoptosis in cancer cells and possess antimicrobial and anti-HIV activities . The specific chemical reactions that 2,5-dichloro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide undergoes would depend on its precise molecular structure and the nature of its substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For example, the presence of certain substituents can increase the metabolic stability of these compounds . The physical and chemical properties of 2,5-dichloro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide would need to be determined experimentally, but insights can be drawn from related compounds to predict properties like solubility in various solvents, melting points, and stability under physiological conditions.

properties

IUPAC Name

2,5-dichloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O3S/c20-16-7-8-17(21)19(13-16)27(24,25)22-9-4-10-23-11-12-26-18(14-23)15-5-2-1-3-6-15/h1-3,5-8,13,18,22H,4,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJQMZBWHJKVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

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